N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: is a synthetic chemical compound with a complex structure that includes an imidazo[1,2-b]pyridazinyl group, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazinyl Intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the imidazo[1,2-b]pyridazinyl core.
Coupling with the Phenyl Group: The imidazo[1,2-b]pyridazinyl intermediate is then coupled with a phenyl group through a cross-coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Incorporation of the Benzo[d][1,3]dioxole Moiety:
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using amine derivatives and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Protein-Protein Interactions: Affecting the interactions between proteins, thereby influencing cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide
Uniqueness
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the imidazo[1,2-b]pyridazinyl group and the benzo[d][1,3]dioxole moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-27-20-8-7-19-23-16(11-25(19)24-20)13-3-2-4-15(9-13)22-21(26)14-5-6-17-18(10-14)29-12-28-17/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIAMYQAKZHXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.